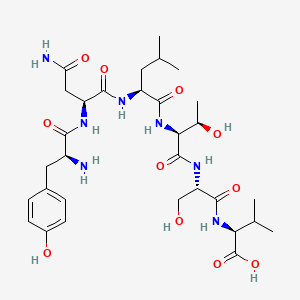

Tyrosylleucine

Vue d'ensemble

Description

Le trifluoroacétate de tyrosylleucine (Tyr-Leu TFA) est un composé dipeptidique composé des acides aminés tyrosine et leucine, avec le trifluoroacétate comme contre-ion. Ce composé a retenu l'attention en raison de son activité antidépressive puissante et de sa capacité à moduler efficacement les symptômes dépressifs .

Applications De Recherche Scientifique

Tyrosylleucine trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme activity modulation.

Medicine: Explored for its antidepressant-like effects and potential therapeutic applications.

Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mécanisme D'action

Target of Action

Tyrosylleucine is a dipeptide composed of tyrosine and leucine . Some dipeptides are known to have physiological or cell-signaling effects . .

Mode of Action

It is known that some dipeptides can interact with various targets in the body, leading to different physiological effects

Biochemical Pathways

This compound, as a dipeptide, is part of the broader biochemical pathways of protein metabolism. It is known that the tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . .

Result of Action

This compound has been found to exhibit antidepressant-like activity in mice . It has been observed to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus . .

Action Environment

The action of this compound can potentially be influenced by various environmental factors. For instance, the presence of specific enzymes in the gastrointestinal tract can affect the release and subsequent activity of dipeptides . .

Analyse Biochimique

Biochemical Properties

Tyrosylleucine interacts with various biomolecules in the body, including enzymes, proteins, and neurotransmitters. It has been found to activate serotonin, dopamine, and the GABA receptor system .

Cellular Effects

This compound influences cell function by modulating neurotransmitter systems. It has been shown to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress . It also enhances the proliferation of hippocampal progenitor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It has been found that this compound does not affect hippocampal mRNA and protein expression of BDNF, a regulatory factor of both neurogenesis and depression-like behavior .

Temporal Effects in Laboratory Settings

It has been found to exhibit potent anxiolytic-like and antidepressant-like activities after oral administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit potent anxiolytic-like and antidepressant-like activities at doses of 0.3-3 mg/kg .

Metabolic Pathways

It has been found to interact with the serotonin, dopamine, and the GABA receptor system .

Transport and Distribution

It has been found to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress .

Subcellular Localization

It has been found to enhance the proliferation of hippocampal progenitor cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du trifluoroacétate de tyrosylleucine implique généralement la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode utilise la chimie Fmoc (9-fluorénylméthyloxycarbonyl), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le groupe carboxyle de l'acide aminé entrant est activé à l'aide d'un réactif de couplage tel que le HBTU (hexafluorophosphate de O-(benzotriazol-1-yl)-N,N,N’,N’-tétraméthyluronium) puis réagit avec le groupe amine de la chaîne peptidique croissante.

Déprotection : Le groupe protecteur Fmoc est éliminé à l'aide d'une base telle que la pipéridine.

Clivage et déprotection : Le peptide complet est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA), qui élimine également les groupes protecteurs des chaînes latérales.

Méthodes de production industrielles

Dans les environnements industriels, la production de trifluoroacétate de this compound suit des principes similaires à ceux de la SPPS, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés. L'utilisation de TFA dans les étapes de clivage et de déprotection est cruciale pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate de tyrosylleucine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénol de la tyrosine peut être oxydé pour former des quinones.

Réduction : Les groupes carbonyle peuvent être réduits en alcools.

Substitution : Le cycle aromatique de la tyrosine peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Le periodinane de Dess-Martin est couramment utilisé pour l'oxydation des résidus de tyrosine.

Réduction : Le borohydrure de sodium est souvent utilisé pour la réduction des groupes carbonyle.

Substitution : La substitution aromatique électrophile peut être réalisée à l'aide de réactifs tels que le brome ou l'acide nitrique.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés de la tyrosine.

Réduction : Alcools dérivés de la réduction des groupes carbonyle.

Substitution : Dérivés halogénés ou nitrés de la tyrosine.

Applications de la recherche scientifique

Le trifluoroacétate de this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et la modulation de l'activité enzymatique.

Médecine : Exploré pour ses effets antidépresseurs et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de médicaments et de biomatériaux à base de peptides.

Mécanisme d'action

Les effets antidépresseurs du trifluoroacétate de this compound sont supposés être médiés par son interaction avec les systèmes de neurotransmetteurs dans le cerveau. Il module les niveaux de sérotonine et de dopamine, qui sont essentiels à la régulation de l'humeur. Le composé peut également interagir avec des récepteurs et des enzymes spécifiques impliqués dans la synthèse et la dégradation des neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrosylphénylalanine (Tyr-Phe) : Un autre dipeptide présentant des caractéristiques structurelles similaires mais des activités biologiques différentes.

Leucyltyrosine (Leu-Tyr) : Un dipeptide avec une séquence d'acides aminés inversée, conduisant à des propriétés et des applications différentes.

Unicité

Le trifluoroacétate de tyrosylleucine est unique en raison de son activité antidépressive puissante et de sa capacité à moduler efficacement les symptômes dépressifs. Son interaction spécifique avec les systèmes de neurotransmetteurs le distingue des autres dipeptides similaires .

Propriétés

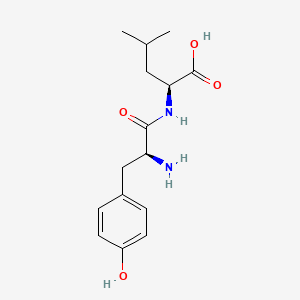

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJLPRZGVVDNU-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938403 | |

| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-10-1 | |

| Record name | L-Tyrosyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)